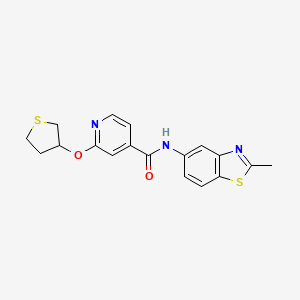

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-11-20-15-9-13(2-3-16(15)25-11)21-18(22)12-4-6-19-17(8-12)23-14-5-7-24-10-14/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZCCWBSUTUKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC=C3)OC4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 252.30 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways.

- Antiproliferative Effects : Studies indicate that similar compounds exhibit antiproliferative activity against cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

Recent research highlights the anticancer properties of benzothiazole derivatives. For instance:

- Case Study 1 : A study evaluated the antiproliferative effects of various benzothiazole derivatives on lung cancer cell lines (A549, HCC827). The findings demonstrated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation, with IC50 values ranging from 5 to 20 µM .

Antimicrobial Activity

Benzothiazole derivatives have also shown promise as antimicrobial agents:

- Case Study 2 : In vitro studies indicated that related compounds effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were reported between 8 and 32 µg/mL for gram-positive and gram-negative bacteria .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of related compounds compared to this compound:

Comparison with Similar Compounds

Research Findings and Gaps

- Biological Activity : Benzothiazoles generally target kinases or ion channels, but the lack of assay data for this specific compound precludes definitive conclusions.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction parameters must be controlled?

The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole and pyridine cores, followed by coupling reactions. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HOBt to link the benzothiazole and pyridine moieties .

- Thiolan-3-yloxy introduction : Employ nucleophilic substitution or Mitsunobu reactions under inert atmospheres to preserve reactive intermediates .

- Critical parameters : Temperature (often 0–80°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., Pd for cross-coupling) .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to track intermediate purity .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

A combination of methods is required:

- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks (if crystallizable) .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch in amides) .

Q. How to design initial biological screening assays for this compound?

Prioritize assays based on structural analogs:

- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How to optimize reaction yields when synthesizing this compound amid competing side reactions?

Address competing pathways through:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst tuning : Use Pd(PPh₃)₄ for Suzuki couplings to minimize byproducts .

- Temperature gradients : Lower temperatures (0–25°C) suppress undesired dimerization .

- Workflow example :

| Step | Reagent | Solvent | Yield Improvement |

|---|---|---|---|

| Amidation | EDCI/HOBt | DCM | 60% → 78% |

| Thiolan coupling | DIAD, PPh₃ | THF | 45% → 65% |

Q. How to resolve contradictions in bioactivity data across studies?

Systematic approaches include:

- Purity validation : HPLC (>95% purity) to rule out impurity-driven effects .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

- SAR analysis : Compare activity of derivatives (e.g., thiophene vs. thiazole analogs) to identify critical pharmacophores .

Q. What computational strategies predict the compound’s interaction with biological targets?

Combine:

- Molecular docking (AutoDock/Vina) : Predict binding modes to kinases or receptors using crystal structures from PDB .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- ADMET profiling (SwissADME) : Estimate bioavailability and toxicity risks .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial potency: How to identify the source of variability?

- Strain specificity : Test against a broader panel of clinical isolates .

- Compound stability : Assess degradation in culture media via LC-MS .

- Synergistic effects : Screen with adjuvants (e.g., efflux pump inhibitors) .

Methodological Notes

- Advanced purification : Use flash chromatography (hexane/EtOAc gradients) or preparative HPLC for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.